N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide” is a complex organic compound. It contains a phenylpiperazine moiety, which is often found in pharmaceuticals and psychoactive drugs . It also has a pyridazine ring, which is a less common heterocyclic compound but can be found in some pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridazine ring, the introduction of the phenylpiperazine moiety, and the formation of the amide linkage .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Activities :
- A derivative of this compound showed notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities (Nayak et al., 2014).
Anticonvulsant Activity :
- Several derivatives have been synthesized and evaluated for anticonvulsant activity, particularly effective in maximal electroshock (MES) seizures and partially effective in therapy-resistant epilepsy models (Kamiński et al., 2015).
Potential Antibacterial Agents :
- Certain derivatives were synthesized and evaluated for antibacterial activity against gram-positive and gram-negative bacteria, with moderate to good activity observed (Desai et al., 2008).
Antitumor Activity :
- Research has shown that certain derivatives possess considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Ligand-Protein Interactions and Photovoltaic Efficiency Modeling :
- Studies on the vibrational spectra and electronic properties of these derivatives suggest potential application as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency (Mary et al., 2020).
Base Oil Improvement :
- Certain pyridazinone derivatives show effectiveness as antioxidants in base oil, as well as corrosion inhibitors for carbon steel in an acid medium (Nessim, 2017).
Lipase and α-Glucosidase Inhibition :
- Derivatives of this compound have been screened for lipase and α-glucosidase inhibition, showing significant activity in these areas (Bekircan et al., 2015).
Future Directions
Properties
IUPAC Name |
5-amino-N-(3,5-dimethylphenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-14(2)33-20-8-6-18(7-9-20)25-28-21(17(5)34-25)13-31-23(26)22(29-30-31)24(32)27-19-11-15(3)10-16(4)12-19/h6-12,14H,13,26H2,1-5H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVYRHOSBXFFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.